
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate is a chemical compound with the empirical formula C13H13ClN2O4 . Its molecular weight is 296.71 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is O=C(OCC)C1=NC2=CC(OC)=C(OC)C=C2C(Cl)=N1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 296.71 , and its empirical formula is C13H13ClN2O4 .Aplicaciones Científicas De Investigación
Antioxidant Activity Evaluation
The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are employed to determine the antioxidant activity of compounds. These methods are based on chemical reactions and use spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions being analyzed. Such assays have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples, highlighting the potential application of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate in understanding its antioxidant properties (Munteanu & Apetrei, 2021; Ilyasov et al., 2020).
Antimicrobial and Anticancer Potential
Chloroquine and its derivatives, sharing structural similarities with Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate, have been explored for their antimicrobial and anticancer properties. Despite the emergence of resistant strains limiting its use against malaria, ongoing research has uncovered biochemical properties of Chloroquine that inspire its repurposing in managing various diseases. This indicates a potential research direction for Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate in understanding its biochemical mechanisms and potential therapeutic applications (Njaria et al., 2015).
Antioxidant Mechanisms and Kinetics
Understanding the chemical principles of antioxidant capacity assays, including those based on hydrogen atom transfer (HAT) and electron transfer (ET), provides insights into the antioxidant mechanisms and kinetics of various compounds. The classification and analysis of these assays help in evaluating the antioxidant activities of compounds like Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate. The review of these assays can guide the selection of appropriate methods for investigating the antioxidant properties of complex samples, including Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate (Huang et al., 2005).
Enhancing Environmental Remediation
The treatment of organic pollutants using enzymatic approaches has seen interest in the remediation of wastewater from industries. Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate, with potential redox properties, could be explored within this context, especially in enhancing the degradation efficiency of recalcitrant compounds in wastewater. The role of redox mediators in improving the range and efficiency of degradation highlights an area for further research on Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate (Husain & Husain, 2007).
Propiedades
IUPAC Name |
ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-4-20-13(17)12-15-8-6-10(19-3)9(18-2)5-7(8)11(14)16-12/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLJFJYTEIHSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671246 | |
| Record name | Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
CAS RN |
1189105-82-5 | |
| Record name | Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




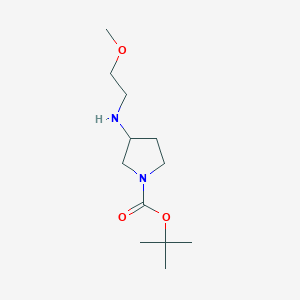
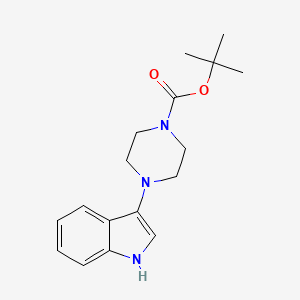
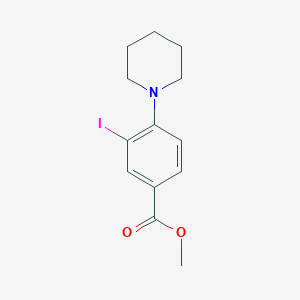

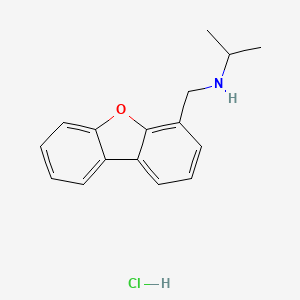


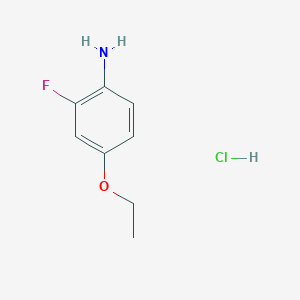

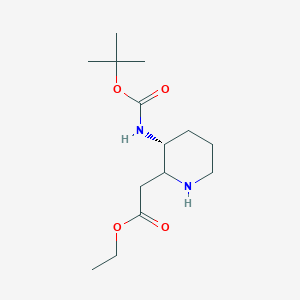


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)